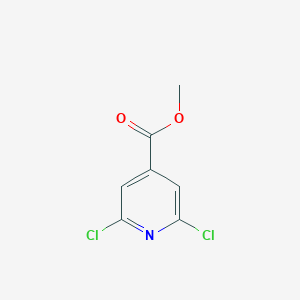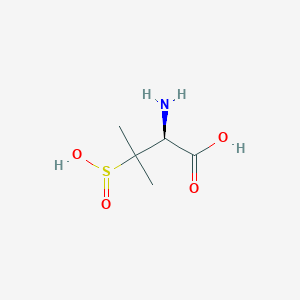
(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the compound’s role or occurrence in nature .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, and the conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Aplicaciones Científicas De Investigación
Metabolic Solutions to Biosynthesis of Diaminomonocarboxylic Acids
Research explores the biosynthesis of neurotoxic diaminomonocarboxylic acids by cyanobacteria, examining metabolic routes for the formation of compounds like 3-N-methyl-2,3-diaminopropanoic acid (BMAA) and 2,4-diaminobutanoic acid (2,4-DAB). These amino acids are neurotoxic and widely distributed in cyanobacterial species, posing potential environmental hazards (Nunn & Codd, 2017).
Asymmetric Synthesis of Enantiomeric Aminophosphonic Acids
The use of chiral sulfinimines in the asymmetric synthesis of aminophosphonic acids has been highlighted as a significant advancement. This methodology allows for the production of biologically active enantiopure α-, β-, and γ-aminophosphonic acids, demonstrating the utility of sulfinimines in synthesizing compounds with potential applications in medicine and agriculture (Łyżwa & Mikołajczyk, 2014).
Characterization of Bacillus thuringiensis Isoleucine Dioxygenase
The enzymatic characteristics of α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) from Bacillus thuringiensis have been determined, showcasing its role in generating various modified amino acids through hydroxylation, dehydrogenation, and sulfoxidation. This biocatalyst offers a pathway to produce modified amino acids, including sulfoxidation of sulfur-containing l-amino acids, highlighting its potential for industrial applications (Hibi et al., 2011).
Preparation of Fluoro Carboxylic Acid Derivatives
Research has detailed the preparation of fluoro-β-amino acid derivatives from various amino acids, providing insights into the synthesis and incorporation of these derivatives into cyclic β-peptides and other compounds. This work opens up new avenues for the development of structurally unique peptides and peptide-based materials (Yoshinari et al., 2011).
Molecular Docking and Structural Studies
Molecular docking and structural studies of butanoic acid derivatives have been conducted, indicating their potential in inhibiting Placenta growth factor (PIGF-1) and suggesting their significance in pharmacological research. This comparative analysis provides valuable insights into the bioactivity and reactivity of these compounds, supporting their further investigation for therapeutic applications (Vanasundari et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfinobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZNTHNFAOGAB-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177873 | |
| Record name | 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid | |
CAS RN |
23315-18-6 | |
| Record name | 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023315186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3-METHYL-3-SULFINOBUTANOIC ACID, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4U3434AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



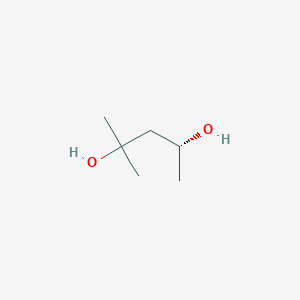

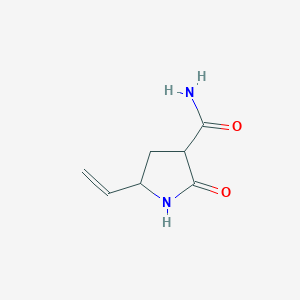
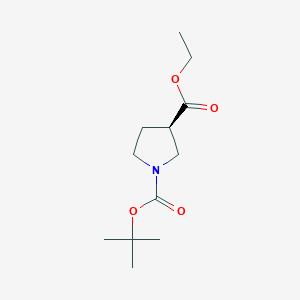
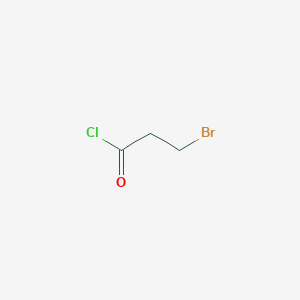
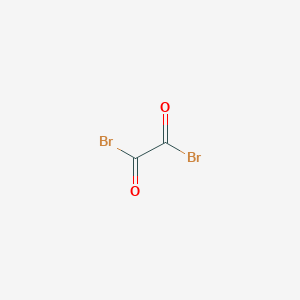
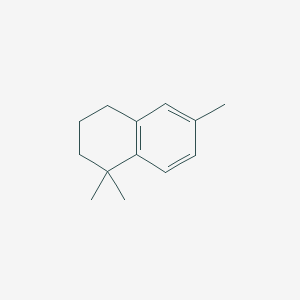

![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)

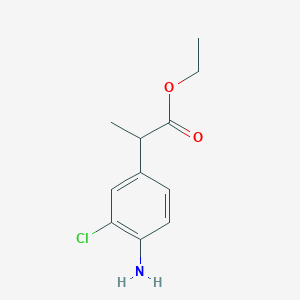
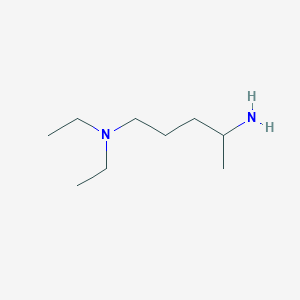
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)
